molecular formula C12H23LiO6 B2493982 Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate CAS No. 2377033-83-3

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate

Cat. No.: B2493982
CAS No.: 2377033-83-3
M. Wt: 270.25
InChI Key: FRTNLPQFXWBWCE-UHFFFAOYSA-M
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Description

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate is a lithium salt with a complex ether-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate typically involves the reaction of 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used.

    Substitution: Nucleophiles such as sodium hydride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: It is used as an electrolyte additive in lithium-ion batteries to improve their performance and stability.

    Biology: The compound’s unique structure makes it a subject of study for its potential biological interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of high-energy lithium metal batteries, which are crucial for electric vehicles and portable electronic devices.

Mechanism of Action

The mechanism by which lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate exerts its effects involves its interaction with the electrolyte in lithium-ion batteries. The compound enhances the formation of a stable solid-electrolyte interphase (SEI) on the lithium anode, which prevents dendrite formation and improves battery life and performance. The molecular targets include the lithium ions and the electrolyte components, and the pathways involved are related to the electrochemical stability and conductivity of the electrolyte.

Comparison with Similar Compounds

Similar Compounds

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
  • Lithium hexafluorophosphate (LiPF6)
  • Lithium bis(oxalato)borate (LiBOB)

Comparison

Compared to these similar compounds, lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate offers unique advantages in terms of its ether-like structure, which provides better solubility and stability in the electrolyte. This results in improved battery performance, especially under high current densities and fast-cycling conditions.

Properties

IUPAC Name

lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6.Li/c1-12(2,11(13)14)10-18-9-8-17-7-6-16-5-4-15-3;/h4-10H2,1-3H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTNLPQFXWBWCE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(COCCOCCOCCOC)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23LiO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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